molecular formula C9H10INS B1594270 2,3-Dimethylbenzothiazolium iodide CAS No. 2785-06-0

2,3-Dimethylbenzothiazolium iodide

Cat. No.: B1594270
CAS No.: 2785-06-0
M. Wt: 291.15 g/mol
InChI Key: VZRIFNLQJXPRJI-UHFFFAOYSA-M
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Description

2,3-Dimethylbenzothiazolium iodide is a chemical compound with the linear formula C9H10INS . It has a molecular weight of 291.155 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of this compound has been described in the literature . A solution of 2-methylbenzothiazole in anhydrous ethanol was treated with iodomethane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H10INS . The molecular weight of this compound is 291.155 .


Chemical Reactions Analysis

One of the known reactions involving this compound is with Zincke’s salts . The reaction of 1-(2,4-dinitrophenyl)pyridinium chloride and 2-(2,4-dinitrophenyl)isoquinolinium chloride with this compound in hot pyridine allows the introduction of an aryl residue into the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291.155 . The compound has a linear formula of C9H10INS .

Scientific Research Applications

Catalytic Applications

Poly(3,4-dimethyl-5-vinylthiazolium) iodide has been used as a polymer pre-catalyst in oxidative esterification processes, demonstrating excellent catalytic activity and reusability (Chun & Chung, 2017). Additionally, it has shown potential in hydrothiolation of alkenes and alkynes, offering high selectivity and efficiency under base-free conditions (Chun, Chung, Park, & Chung, 2016).

Organic Synthesis and Chemical Transformations

2,3-Dimethylbenzothiazolium iodide is involved in the synthesis of various organic compounds. It reacts with trifluoroacetic anhydride to produce 2-bis(trifluoroacetyl)methylene- and 2-trifluoroacetylmethylene-2,3-dihydro-3-methylthiazoles (Ota et al., 2007). Another study highlights its role in the introduction of aryl residues into the thiazole ring via intermolecular transformations (Fomina et al., 2010).

Fluorescence and Imaging Applications

Novel compounds containing this compound exhibit two-photon induced fluorescence, a property useful in imaging and sensing applications (Wu, Tang, Jiang, & Tung, 1999).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2,3-dimethyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRIFNLQJXPRJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950521
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2785-06-0
Record name NSC10497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14.9 g (12.7 ml, 0.10 mol) 2-methyl-benzothiazole and 28.4 g (12.5 ml, 0.20 mol) iodomethane were boiled for 7 h in 20 ml ethanol. The residue was filtrated and washed with ethanol.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethylbenzothiazolium iodide
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2,3-Dimethylbenzothiazolium iodide
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Reactant of Route 6
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